

Technical Comparison Guide: Structural Analogues of 4-(Dimethylamino)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-(Dimethylamino)-3-methylbenzoic acid
CAS No.:	103030-89-3
Cat. No.:	B494280

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Executive Summary: The "Steric Switch" in Benzoic Acid Scaffolds

In drug design and materials science, the introduction of a methyl group ortho to a dialkylamine substituent is not merely a change in lipophilicity; it acts as a conformational "switch."^[1] This guide analyzes **4-(Dimethylamino)-3-methylbenzoic acid** (4-DMA-3-MBA), contrasting it with its unhindered parent, 4-(Dimethylamino)benzoic acid (4-DMABA).^[1]

The presence of the 3-methyl group forces the 4-dimethylamino group out of planarity with the benzene ring.^[1] This phenomenon, known as Steric Inhibition of Resonance (SIR), drastically alters the electronic landscape, solubility, and reactivity of the molecule compared to its planar analogs. This guide provides the experimental data and mechanistic insights required to utilize this scaffold effectively.

Structural & Physicochemical Comparison

The following table aggregates experimental and predicted data to highlight the divergence between the target molecule and its primary analogs.

Table 1: Comparative Properties of Key Analogs

Feature	Target: 4-DMA-3-MBA	Reference: 4-DMABA	Precursor: 3-Amino-4-methylbenzoic
Structure	Benzoic acid, 4-(dimethylamino)-3-methyl-	Benzoic acid, 4-(dimethylamino)-	Benzoic acid, 3-amino-4-methyl-
CAS	103030-89-3	619-84-1	2458-12-0
Mol.[1][2][3] Weight	179.22 g/mol	165.19 g/mol	151.16 g/mol
Melting Point	131–132 °C [1]	242–243 °C [2]	165–169 °C [3]
Conformation	Twisted (Non-planar)	Planar	Planar (H-bonding)
Electronic State	Decoupled N-lone pair	Conjugated N-lone pair	Conjugated N-lone pair
Predicted pKa (Acid)	< 6.0 (Stronger acid)	6.03 (Weaker acid)	~4.8
Solubility	High (Ethanol, DCM)	Moderate (Ethanol), Low (Water)	Moderate

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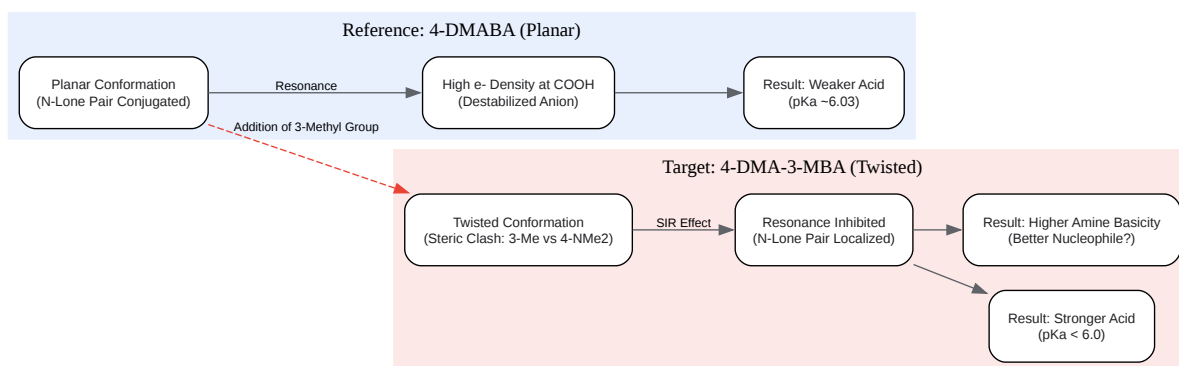
Critical Insight: Note the massive drop in melting point (approx. 110°C difference) between 4-DMABA and 4-DMA-3-MBA.[1] This is a direct consequence of the 3-methyl group disrupting the efficient crystal packing forces (pi-stacking) present in the planar 4-DMABA system.[1]

Mechanistic Deep Dive: Steric Inhibition of Resonance (SIR)

To rationalize the reactivity differences, we must visualize the molecular geometry.[1]

- In 4-DMABA (No Methyl): The dimethylamino group is coplanar with the benzene ring.[1] The nitrogen lone pair donates electron density into the ring (resonance), increasing electron density at the carboxyl carbon.[1] This destabilizes the carboxylate anion, making the molecule a weaker acid (pKa ~6.03).[1]
- In 4-DMA-3-MBA (With Methyl): The steric clash between the 3-methyl protons and the N-methyl protons forces the dimethylamino group to rotate ~30-60° out of plane.[1]
 - Effect 1 (Acidity): Resonance donation is broken.[1][4] The carboxyl group behaves more like a simple benzoic acid (pKa ~4.2), making 4-DMA-3-MBA a stronger acid than its unhindered analog.[1]
 - Effect 2 (Basicity): The nitrogen lone pair is no longer "tied up" in the ring.[1] It becomes more localized and available for protonation, making the amine more basic.[1]

Visualization: The SIR Mechanism



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Figure 1: Mechanistic flow illustrating how the 3-methyl substituent induces Steric Inhibition of Resonance (SIR), altering acidity and basicity.

Experimental Protocols

A. Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

Note: Direct methylation of the amino acid can lead to betaine formation.[1] The preferred route is reductive alkylation of the ester or acid.

Reagents:

- Starting Material: 3-Amino-4-methylbenzoic acid (CAS 2458-12-0)[1][5]
- Reagent: Formaldehyde (37% aq.)[1]
- Reductant: Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C
- Solvent: Methanol/Acetic Acid

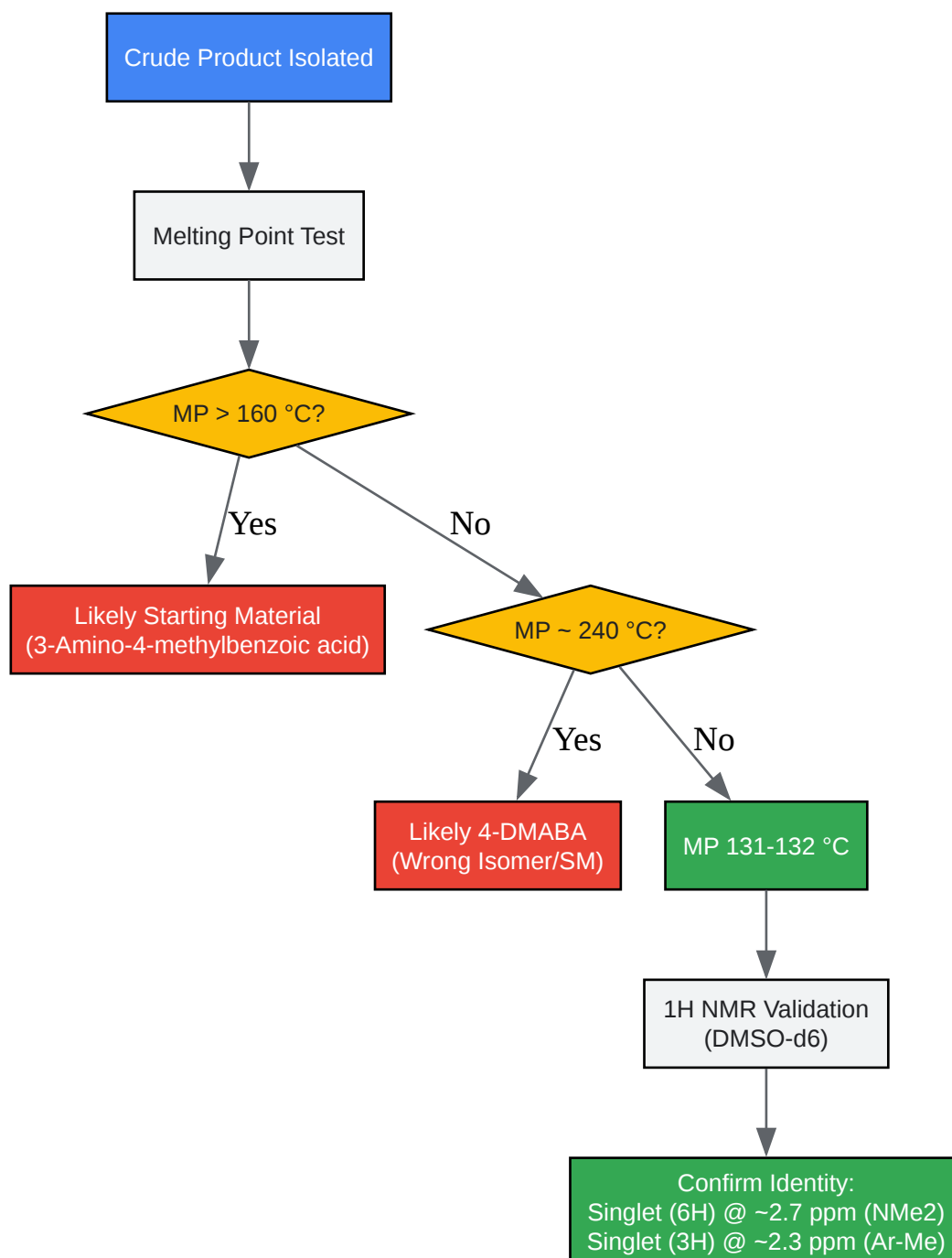
Protocol (Reductive Alkylation):

- Dissolution: Dissolve 10 mmol of 3-amino-4-methylbenzoic acid in 30 mL Methanol. Add 1.5 mL Acetic Acid.
- Addition: Add 50 mmol Formaldehyde (excess) and stir at 0°C for 15 minutes.
- Reduction: Slowly add 30 mmol NaBH₃CN in portions. Caution: HCN generation possible; use a fume hood and vented flask.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The product will run higher (more non-polar) than the starting amine.[1]
- Workup: Quench with water. Adjust pH to ~4.0 to precipitate the free acid.[1] If oil forms (due to low MP), extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1]
- Purification: Recrystallize from Ethanol/Water.

- Validation: Target MP should be 131–132 °C. If MP is >160°C, you likely have unreacted starting material.[1]

B. QC & Validation Workflow

To distinguish the product from its analogs, use this logic flow:



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Figure 2: Quality Control decision tree for validating **4-(Dimethylamino)-3-methylbenzoic acid**.

Applications & Utility

- **Pharmaceutical Intermediate:** The scaffold is a bioisostere for other substituted anilines in kinase inhibitor synthesis.^[1] The twisted conformation allows it to fit into binding pockets where a planar aniline would clash sterically.^[1]
- **Fluorescent Probes:** Twisted Intramolecular Charge Transfer (TICT) states are highly sensitive to the twist angle.^[1] This molecule serves as a model for designing rotor-based fluorescent sensors that detect viscosity changes in cells.^[1]
- **Dye Synthesis:** Used as a coupling component in azo dyes.^[1] The 3-methyl group shifts the absorption maximum () compared to 4-DMABA dyes due to the altered conjugation length (hypsochromic shift expected).

References

- ChemicalBook.**4-(Dimethylamino)-3-methylbenzoic acid** Properties (CAS 103030-89-3).^[1] Retrieved from
- PubChem.4-(Dimethylamino)benzoic acid (CAS 619-84-1).^[1]^[6] National Library of Medicine.^[1] Retrieved from
- Sigma-Aldrich.3-Amino-4-methylbenzoic acid (CAS 2458-12-0).^[1]^[5] Retrieved from
- Wepster, B. M. (1958).^[1] Steric Effects on Mesomerism.^[1] Progress in Stereochemistry.^[1] (Foundational text on Steric Inhibition of Resonance in benzoic acids).
- Exner, O., & Bohm, S. (2000).^[1] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.^[1]^[7] Chemistry – A European Journal. ^[1] (Modern computational validation of SIR).

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Sources

- 1. 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(dimethylamino)-3-methylbenzoic acid CAS#: 103030-89-3 [m.chemicalbook.com]
- 3. Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-Amino-4-methylbenzoic Acid | 2458-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Comparison Guide: Structural Analogs of 4-(Dimethylamino)-3-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b494280/docs#technical-comparison-guide-structural-analogs-of-4-dimethylamino-3-methylbenzoic-acid>]

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